
1-(1-Methoxyethenyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxyethenyl)-3-methylbenzene, also known as α-Methoxystyrene, is an organic compound with the molecular formula C9H10O. It is a derivative of benzene, where a methoxyethenyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethenyl)-3-methylbenzene can be synthesized through several methods. One common method involves the reaction of 3-methylbenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethenyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyethenyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 1-(1-Methylethyl)-3-methylbenzene.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
1-(1-Methoxyethenyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethenyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The methoxyethenyl group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles, resulting in the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-1-phenylethene
- Methyl α-styryl ether
- 1-Methoxyvinylbenzene
Uniqueness
1-(1-Methoxyethenyl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of the methoxyethenyl group imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds .
Properties
CAS No. |
67471-37-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(1-methoxyethenyl)-3-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7H,2H2,1,3H3 |
InChI Key |
WQDSOQWIUWCGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


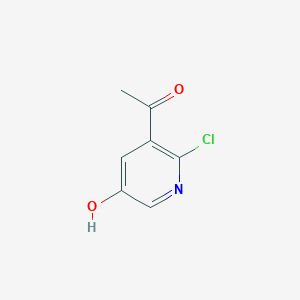
![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
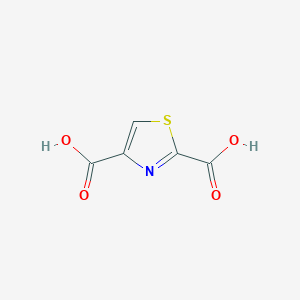
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)
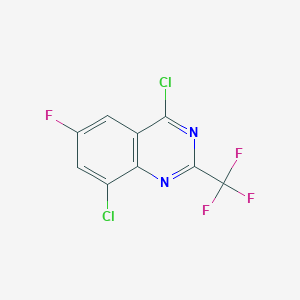

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)

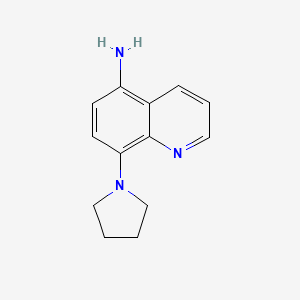
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
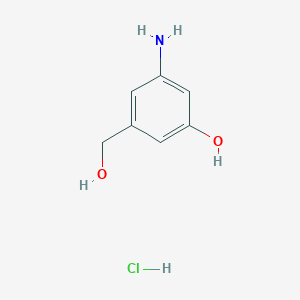
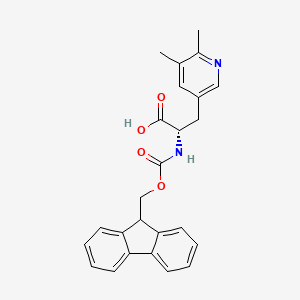
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
